
Phosphine, butylbis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, butylbis(1-methylethyl)-, is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three alkyl groups: one butyl group and two isopropyl groups. This compound is part of the broader class of organophosphorus compounds, which are widely used in various chemical applications due to their unique reactivity and coordination properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including phosphine, butylbis(1-methylethyl)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of butylmagnesium chloride with chlorophosphine can yield phosphine, butylbis(1-methylethyl)- .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired phosphine compounds. Additionally, the purification of the final product may involve distillation or crystallization techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, butylbis(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphine to its corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: The phosphorus atom in the compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under mild conditions.
Substitution: Alkyl halides, alcohols, and other nucleophiles in the presence of a base.
Coordination: Transition metal salts or complexes in an inert atmosphere.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes with diverse applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Phosphine, butylbis(1-methylethyl)-, has several applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Wirkmechanismus
The mechanism of action of phosphine, butylbis(1-methylethyl)-, primarily involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, donating its lone pair of electrons to form bonds with metal atoms. This coordination can activate the metal center, enhancing its reactivity towards substrates and facilitating catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine, butylbis(1-methylethyl)-: Characterized by its unique combination of butyl and isopropyl groups.
Phosphine, butylbis(1-methylpropyl)-: Similar structure but with a different alkyl group.
Phosphine, butylbis(1-ethylpropyl)-: Another variant with different alkyl substituents.
Uniqueness
Phosphine, butylbis(1-methylethyl)-, stands out due to its specific steric and electronic properties imparted by the butyl and isopropyl groups. These properties influence its reactivity and coordination behavior, making it a valuable ligand in various catalytic applications .
Eigenschaften
CAS-Nummer |
63059-00-7 |
|---|---|
Molekularformel |
C10H23P |
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
butyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C10H23P/c1-6-7-8-11(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
XYQDBLYGPQBFDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


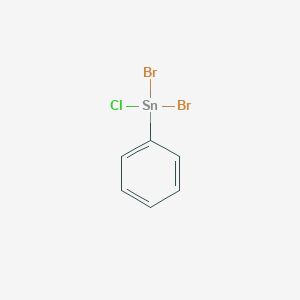
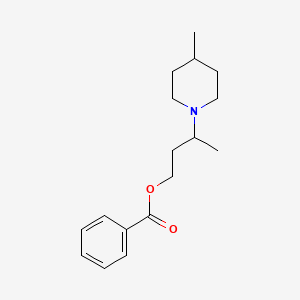

![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)

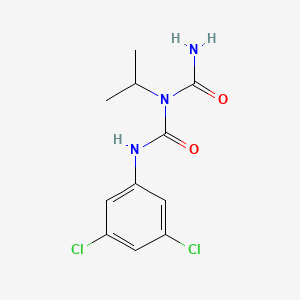
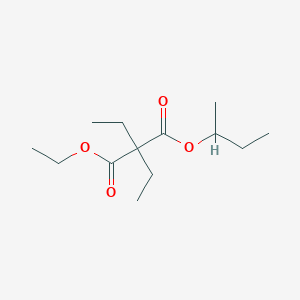
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
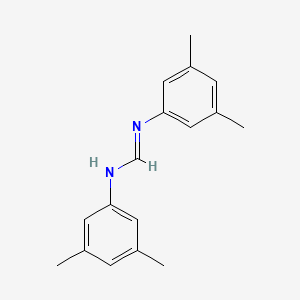
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

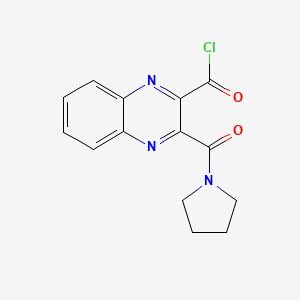
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
